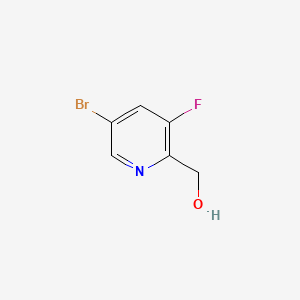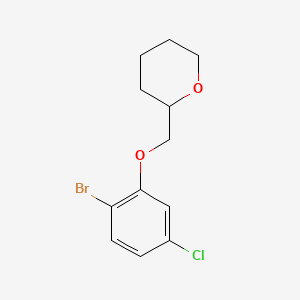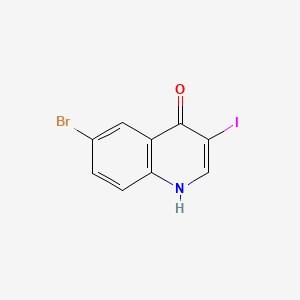
6-Bromo-3-iodoquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-iodoquinolin-4(1H)-one, also known as 6-Bromo-3-iodoquinolin-4-ol, is a chemical compound with the formula C9H5BrINO . It has a molecular weight of 349.95 .
Molecular Structure Analysis
The molecular structure of 6-Bromo-3-iodoquinolin-4(1H)-one consists of 13 heavy atoms, 10 of which are aromatic . It has no rotatable bonds, 2 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
6-Bromo-3-iodoquinolin-4(1H)-one has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 and CYP2C19 . It has a Log Po/w (iLOGP) of 2.31 . It is moderately soluble with a Log S (ESOL) of -4.58 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity : 6-Bromo-3-iodoquinolin-4(1H)-one serves as an important intermediate in the synthesis of biologically active compounds like GSK2126458 (Wang et al., 2015).
Functionalization for Chemical Diversity : The compound is used in regioselective sequential palladium-catalyzed cross-coupling reactions, facilitating the synthesis of diverse 4-quinolones (Mugnaini et al., 2011).
Antifungal Bioactivities : Specific derivatives of 6-Bromo-3-iodoquinolin-4(1H)-one, like 6-bromo-3-propylquinazolin-4-one, have demonstrated antifungal activities (Ouyang et al., 2006).
Synthesis of Quinoline Derivatives : The compound is integral in the efficient synthesis of various quinoline derivatives, which are valuable in synthetic chemistry (Şahin et al., 2008).
Catalysis and Synthesis : It is used in catalyzed syntheses under specific conditions, such as in microwave irradiation and solvent-free conditions, to produce quinazolinones (Mohammadi & Hossini, 2011).
One-Pot Synthesis Methods : Research has been conducted on one-pot synthesis methods involving 6-Bromo-3-iodoquinolin-4(1H)-one for the preparation of bromoquinolines and iodoquinolines (Wu et al., 2010).
Pharmaceutical Applications : It has been used in the synthesis of pharmaceuticals like Halofuginone hydrobromide, an effective drug against several species of Eimeria in poultry (Zhang et al., 2017).
Safety and Hazards
The safety information for 6-Bromo-3-iodoquinolin-4(1H)-one indicates that it has the signal word "Warning" . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The hazard statements include H302, H315, H319, and H335 .
Eigenschaften
IUPAC Name |
6-bromo-3-iodo-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrINO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVKEUFMIJMMNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CN2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrido[2,3-B]pyrazine](/img/structure/B571895.png)

![Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B571897.png)
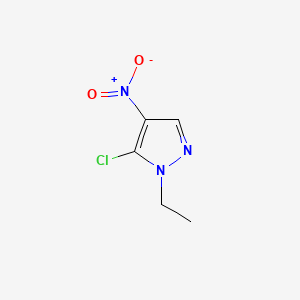


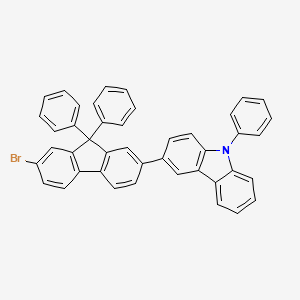
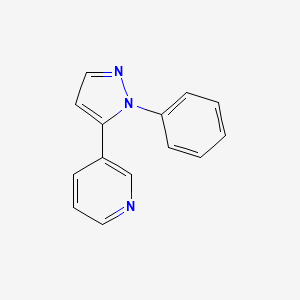
![6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B571910.png)


